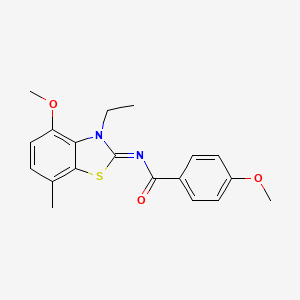![molecular formula C16H15ClN4O3S B2393581 8-[2-(4-Clorofenil)-2-oxoethyl]sulfanyl-1,3,9-trimetilpurina-2,6-diona CAS No. 897454-08-9](/img/structure/B2393581.png)
8-[2-(4-Clorofenil)-2-oxoethyl]sulfanyl-1,3,9-trimetilpurina-2,6-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione, commonly known as clopidogrel, is a medication used to prevent blood clots in patients who have suffered from a heart attack, stroke, or peripheral artery disease. It is an antiplatelet medication that works by inhibiting the platelets from sticking together, thus reducing the risk of blood clots. Clopidogrel is a widely used medication and has been a subject of extensive scientific research. The purpose of
Mecanismo De Acción
Clopidogrel works by inhibiting the platelets from sticking together, which reduces the risk of blood clots. It does this by binding to the P2Y12 receptor on the platelets, which prevents the activation of the receptor and the subsequent aggregation of platelets. The inhibition of platelet aggregation reduces the risk of blood clots, which can lead to heart attack, stroke, and other cardiovascular events.
Biochemical and Physiological Effects
Clopidogrel has several biochemical and physiological effects on the body. It inhibits platelet aggregation, which reduces the risk of blood clots. It also has anti-inflammatory effects, which may contribute to its cardiovascular benefits. Clopidogrel has been shown to reduce the levels of inflammatory markers in the blood, such as C-reactive protein (CRP) and interleukin-6 (IL-6). These effects may help to reduce the risk of cardiovascular events in patients with a history of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidogrel has several advantages and limitations for lab experiments. Its antiplatelet effects make it a useful tool for studying platelet function and the mechanisms of platelet aggregation. It can also be used to study the effects of platelet inhibition on cardiovascular outcomes. However, clopidogrel has several limitations as well. Its effects on platelet function can vary depending on the individual, which can make it difficult to study. Additionally, its antiplatelet effects can interfere with other laboratory assays, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the scientific research on clopidogrel. One area of research is the development of new medications that target the P2Y12 receptor and other platelet receptors. These medications may be more effective than clopidogrel and have fewer side effects. Another area of research is the identification of biomarkers that can predict the response to clopidogrel. This information could be used to tailor treatment to individual patients and improve patient outcomes. Finally, there is a need for more research on the long-term effects of clopidogrel on cardiovascular outcomes and other health outcomes.
Conclusion
Clopidogrel is a widely used medication that has been extensively studied for its antiplatelet effects and its potential use in the prevention of cardiovascular events. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research on clopidogrel has led to the development of new medications and treatment strategies that have improved patient outcomes. Further research is needed to continue to improve our understanding of this important medication.
Métodos De Síntesis
Clopidogrel is synthesized by a multistep process that involves the condensation of 2-acetoxyacetanilide with thioacetic acid followed by cyclization with trimethylsilyl cyanide. The intermediate product is then subjected to further reactions, which result in the formation of clopidogrel. The synthesis of clopidogrel is a complex process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado este compuesto y evaluado su potencial antiviral. Específicamente, los compuestos 7b y 7i demostraron actividad contra el virus del mosaico del tabaco (TMV) . Este hallazgo sugiere su relevancia en la virología vegetal y la protección de cultivos.
- Los derivados de sulfonamida, incluido este compuesto, se han asociado con diversas actividades biológicas . Investigar sus interacciones con los objetivos celulares podría conducir al desarrollo de nuevos fármacos.
- La parte 1,3,4-tiadiazol en sí misma se ha explorado para propiedades anticonvulsivas, antifúngicas y antibacterianas . Estudios adicionales podrían descubrir aplicaciones terapéuticas adicionales.
- Los derivados de sulfonamida se han investigado por sus propiedades herbicidas . Comprender cómo este compuesto afecta el crecimiento y desarrollo de las plantas podría informar las prácticas agrícolas sostenibles.
- Los elementos de tierras raras, incluido el samario (Sm), encuentran aplicaciones en diversos productos manufacturados . Investigar el papel de este compuesto en la ciencia de materiales podría ser valioso.
Actividad antiviral
Química medicinal
Aplicaciones agrícolas
Ciencia de materiales
Propiedades
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-19-13-12(14(23)21(3)16(24)20(13)2)18-15(19)25-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATWEFZTWMHLTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

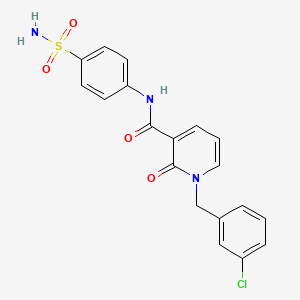

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)
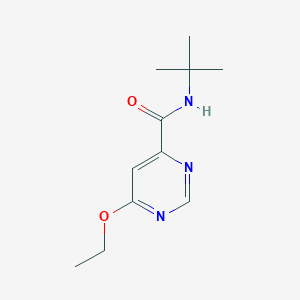


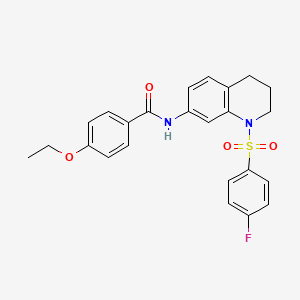
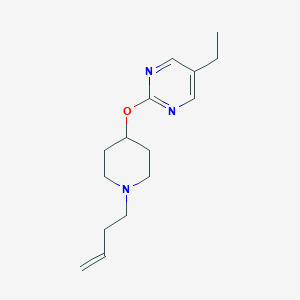

![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)
